1,9,10-Octadecanetriol
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Overview
Description
1,9,10-Octadecanetriol is an organic compound with the molecular formula C18H38O3 It is a trihydroxy derivative of octadecane, featuring three hydroxyl groups attached to the 1st, 9th, and 10th carbon atoms of the octadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,9,10-Octadecanetriol can be synthesized through several methods. One common approach involves the hydroxylation of octadecane using specific reagents and catalysts. For instance, the hydroxylation can be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions, such as room temperature, and yields the desired trihydroxy compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of unsaturated precursors followed by selective hydroxylation. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,9,10-Octadecanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride (SOCl2) to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
1,9,10-Octadecanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,9,10-Octadecanetriol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups enable the compound to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include metabolic processes and signal transduction pathways, where the compound can influence cellular functions and responses.
Comparison with Similar Compounds
1,2,3-Octadecanetriol: Another trihydroxy derivative with hydroxyl groups at different positions.
1,9,10-Octadecanediol: A dihydroxy derivative with two hydroxyl groups.
Octadecanol: A monohydroxy derivative with a single hydroxyl group.
Comparison: 1,9,10-Octadecanetriol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. Compared to its dihydroxy and monohydroxy counterparts, it exhibits different reactivity and solubility characteristics, making it suitable for specialized applications.
Properties
CAS No. |
7023-01-0 |
---|---|
Molecular Formula |
C18H38O3 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
octadecane-1,9,10-triol |
InChI |
InChI=1S/C18H38O3/c1-2-3-4-5-8-11-14-17(20)18(21)15-12-9-6-7-10-13-16-19/h17-21H,2-16H2,1H3 |
InChI Key |
RGQVEMVVEFTMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCCO)O)O |
Origin of Product |
United States |
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